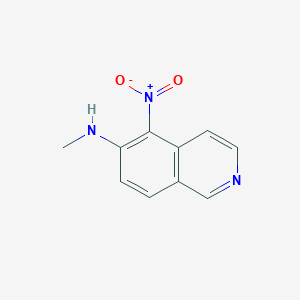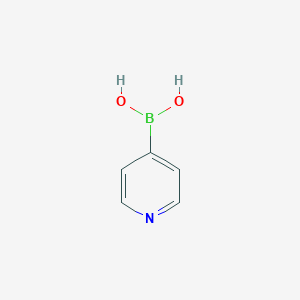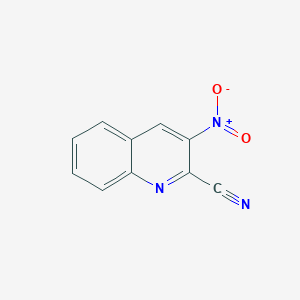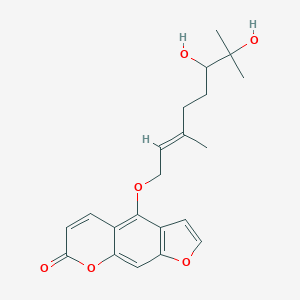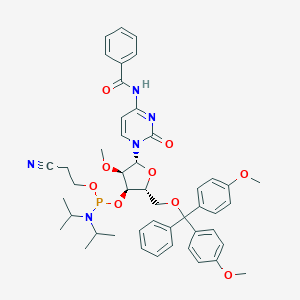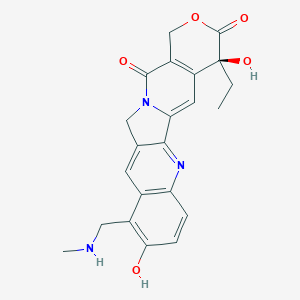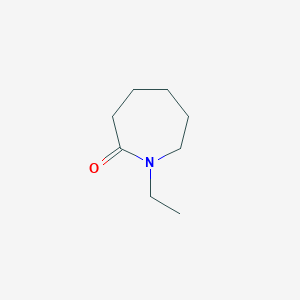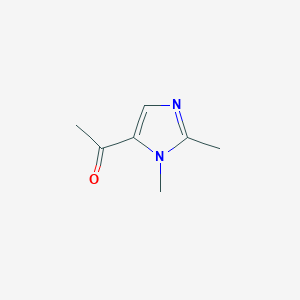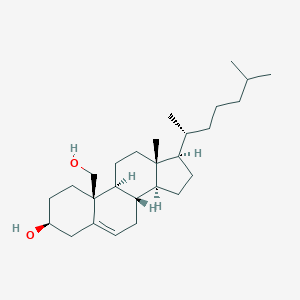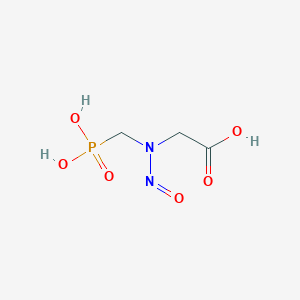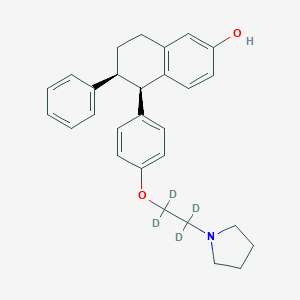
rac Lasofoxifene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lasofoxifene-d4 is a selective estrogen receptor modulator (SERM) that has been widely studied in scientific research for its potential use in treating various diseases. It is a deuterated analog of lasofoxifene, a nonsteroidal compound that has been developed for the prevention and treatment of osteoporosis in postmenopausal women.
Mechanism Of Action
Lasofoxifene-d4 acts as a selective estrogen receptor modulator, binding to estrogen receptors in a tissue-specific manner. It has a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα). By selectively activating or blocking estrogen signaling pathways, lasofoxifene-d4 can modulate gene expression and cellular function in a variety of tissues.
Biochemical And Physiological Effects
Lasofoxifene-d4 has been shown to have a range of biochemical and physiological effects in various tissues. In breast cancer cells, it inhibits cell proliferation and induces apoptosis by blocking estrogen signaling pathways. In bone cells, it increases bone mineral density and reduces bone resorption by activating ERβ signaling pathways. In the brain, it has been shown to have potential neuroprotective effects by reducing inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using lasofoxifene-d4 in lab experiments is its high selectivity for ERβ, which allows for more precise modulation of estrogen signaling pathways. Additionally, its deuterated structure allows for easier detection and quantification in mass spectrometry experiments. However, one limitation is its relatively low potency compared to other rac Lasofoxifene-d4s, which may require higher concentrations for effective modulation of estrogen signaling.
Future Directions
There are several future directions for research on lasofoxifene-d4. One area of interest is its potential use in combination therapy for breast cancer, where it may enhance the efficacy of other chemotherapeutic agents. Additionally, it may have potential as a treatment for other estrogen-related diseases, such as endometriosis and uterine fibroids. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of lasofoxifene-d4.
Synthesis Methods
The synthesis of lasofoxifene-d4 involves the introduction of four deuterium atoms into the lasofoxifene molecule. This can be achieved through a deuterium exchange reaction using deuterated solvents and reagents. The resulting compound is then purified using standard chromatographic techniques to obtain pure lasofoxifene-d4.
Scientific Research Applications
Lasofoxifene-d4 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have antiestrogenic and antitumor effects in breast cancer cells, as well as potential neuroprotective effects in Alzheimer's disease models. Additionally, it has been studied for its potential use in treating osteoporosis and cardiovascular diseases.
properties
CAS RN |
1126626-61-6 |
|---|---|
Product Name |
rac Lasofoxifene-d4 |
Molecular Formula |
C28H31NO2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2 |
InChI Key |
GXESHMAMLJKROZ-NXOFZFLXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
synonyms |
rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol; rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



